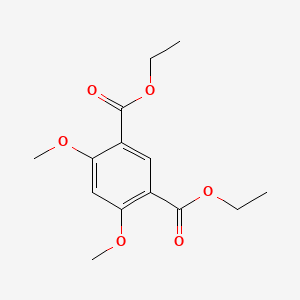

Diethyl 4,6-dimethoxyisophthalate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Diethyl 4,6-dimethoxyisophthalate is an organic compound with the molecular formula C14H18O6 It is a derivative of isophthalic acid, where the hydrogen atoms on the benzene ring are substituted by methoxy groups at positions 4 and 6, and the carboxylic acid groups are esterified with ethyl groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Diethyl 4,6-dimethoxyisophthalate can be synthesized through several methods. One common approach involves the esterification of 4,6-dimethoxyisophthalic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapor is condensed back to liquid, allowing the reaction to proceed efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

Diethyl 4,6-dimethoxyisophthalate undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

Oxidation: Products include 4,6-dimethoxyisophthalic acid or its aldehyde derivatives.

Reduction: Products include this compound alcohol derivatives.

Substitution: Products vary depending on the nucleophile used, resulting in compounds with different functional groups replacing the methoxy groups.

Applications De Recherche Scientifique

Diethyl 4,6-dimethoxyisophthalate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme interactions and metabolic pathways.

Industry: It is used in the production of polymers, resins, and other materials with specific properties.

Mécanisme D'action

The mechanism of action of diethyl 4,6-dimethoxyisophthalate depends on its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes. The exact pathways and targets can vary based on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

Diethyl isophthalate: Lacks the methoxy groups, resulting in different chemical properties and reactivity.

Dimethyl 4,6-dimethoxyisophthalate: Similar structure but with methyl ester groups instead of ethyl, affecting solubility and reactivity.

Diethyl 4,6-dihydroxyisophthalate: Hydroxy groups instead of methoxy, leading to different hydrogen bonding and reactivity.

Uniqueness

Diethyl 4,6-dimethoxyisophthalate is unique due to the presence of both methoxy and ester groups, which confer specific chemical properties and reactivity. This combination makes it a versatile intermediate in organic synthesis and valuable in various research and industrial applications.

Activité Biologique

Diethyl 4,6-dimethoxyisophthalate (DEDMIP) is a chemical compound that belongs to the class of phthalate esters, which are known for their diverse applications in the chemical industry. This article explores the biological activity of DEDMIP, focusing on its toxicity, pharmacokinetics, and potential therapeutic uses based on available literature and research findings.

Chemical Structure and Properties

This compound has the molecular formula C14H18O6 and is characterized by two methoxy groups and two ethyl ester groups attached to an isophthalic acid backbone. This structure influences its solubility, permeability, and biological interactions.

Pharmacokinetics

Pharmacokinetic studies indicate that DEDMIP is absorbed through both gastrointestinal and dermal routes. Following absorption, it is distributed to various organs but does not accumulate significantly in tissues. Studies suggest that approximately 6% of dermally applied DEDMIP is absorbed in rats over a period of seven days . Metabolism primarily occurs via hydrolysis to form monoester metabolites, which may contribute to its biological effects.

Acute Toxicity

Research indicates that DEDMIP exhibits low acute toxicity. For instance, studies have shown high oral LD50 values, suggesting minimal risk through ingestion. Dermal exposure also presents low toxicity risks due to poor skin absorption characteristics .

Chronic Toxicity

Chronic exposure studies highlight potential nephrotoxic effects. In repeated dose studies with rats, a NOAEL (No Observed Adverse Effect Level) of 250 mg/kg/day was established based on renal pathology observed at higher doses . Additionally, evidence from animal studies suggests that DEDMIP does not exhibit significant carcinogenic potential under typical exposure scenarios .

Endocrine Disruption

Phthalates are known endocrine disruptors; thus, assessing DEDMIP's impact on hormonal pathways is crucial. Research indicates that phthalates can interfere with testosterone homeostasis in males, potentially leading to reproductive health issues . However, specific data on DEDMIP's endocrine-disrupting capabilities remain sparse and warrant further investigation.

Case Studies and Research Findings

- Nephrotoxicity Study : A chronic exposure study in rats identified kidney as a primary target organ for toxicity at elevated doses of DEDMIP. The study established a LOAEL (Lowest Observed Adverse Effect Level) based on renal histopathological changes observed at doses exceeding 800 mg/kg/day .

- Antimicrobial Potential : A study evaluating the antimicrobial activity of phthalates highlighted DEP's effectiveness against certain bacterial strains. While direct evidence for DEDMIP's antimicrobial properties is lacking, its structural characteristics suggest it may share similar mechanisms of action .

- Endocrine Disruption Assessment : A review of phthalates' effects on male reproductive health emphasized the need for comprehensive assessments of compounds like DEDMIP due to their structural similarities with known endocrine disruptors .

Propriétés

IUPAC Name |

diethyl 4,6-dimethoxybenzene-1,3-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O6/c1-5-19-13(15)9-7-10(14(16)20-6-2)12(18-4)8-11(9)17-3/h7-8H,5-6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PADLKIMOHAENEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1OC)OC)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.